Guanylpirenzepine is classified under the category of synthetic organic compounds. Its structure and properties align it with other muscarinic antagonists, which are commonly utilized in both clinical and experimental settings. The compound is synthesized through specific chemical reactions that involve the modification of existing muscarinic agents to enhance selectivity and efficacy.
The synthesis of guanylpirenzepine typically involves several key steps:
Technical details regarding specific reagents, solvents, and reaction conditions (temperature, time) are crucial for optimizing yield and purity.
Guanylpirenzepine exhibits a complex molecular structure characterized by its unique arrangement of atoms that facilitate its interaction with muscarinic receptors.
The three-dimensional conformation of guanylpirenzepine is vital for its binding affinity and specificity towards the M1 muscarinic receptor subtype.
Guanylpirenzepine participates in several chemical reactions that can modify its structure or enhance its properties:
Understanding these reactions is essential for developing formulations that maximize therapeutic efficacy while minimizing side effects.
Guanylpirenzepine exerts its pharmacological effects primarily through antagonism at muscarinic acetylcholine receptors:
Data from receptor binding studies indicate that guanylpirenzepine has a high affinity for M1 receptors compared to other subtypes, underscoring its selectivity.
Guanylpirenzepine possesses distinct physical and chemical properties that influence its behavior in biological systems:
These properties are critical for formulation development in pharmaceutical applications.
Guanylpirenzepine has several significant applications in scientific research:
Guanylpirenzepine (molecular weight: 379.18 g/mol; molecular formula: C₁₉H₂₁N₇O₂) features a tricyclic core identical to Pirenzepine, comprising a pyrido[2,3-b][1,4]benzodiazepinone system. The critical structural modification involves replacement of the N-methylpiperazine group with a guanidinyl-substituted amine chain (Fig. 1). This alteration introduces a highly basic guanidine group (pKa ~13) at physiological pH, substantially increasing hydrogen-bonding capacity compared to Pirenzepine [2] [5].
Table 1: Structural Comparison of Guanylpirenzepine and Pirenzepine
Property | Guanylpirenzepine | Pirenzepine |
---|---|---|
Core Structure | Pyridobenzodiazepinone | Pyridobenzodiazepinone |
Side Chain | Guanidinylalkylamine | N-Methylpiperazine |
Hydrogen Bond Acceptors | 7 | 5 |
Hydrogen Bond Donors | 3 | 1 |
Topological Polar Surface Area | 124.1 Ų | 65.5 Ų |
Calculated LogP (XLogP) | 1.75 | 0.85 |
The guanidine group enhances water solubility under acidic conditions but reduces membrane permeability compared to Pirenzepine. This modification also increases topological polar surface area (124.1 Ų vs. Pirenzepine’s 65.5 Ų), predicting altered blood-brain barrier penetration [2] [5]. The compound’s canonical SMILES representation is NC(=N)N1CCN(CC1)CC(=O)n1c2ccccc2c(=O)[nH]c2c1nccc2, with InChIKey YGBQWISDDSXPRF-UHFFFAOYSA-N [5]. Rotation around the acetyl linker (N-C(O) bond) allows conformational flexibility, though computational models suggest the guanidine group preferentially orients away from the tricyclic plane [2].
Table 2: Physicochemical Properties of Guanylpirenzepine
Property | Value |
---|---|
Molecular Weight | 379.18 g/mol |
Hydrogen Bond Acceptors | 7 |
Hydrogen Bond Donors | 3 |
Rotatable Bonds | 4 |
Topological Polar Surface Area | 124.1 Ų |
XLogP | 1.75 |
The development of Guanylpirenzepine stems from systematic structure-activity relationship (SAR) studies initiated with Pirenzepine (Gastrozepin®), discovered in the 1970s as the first M1-selective muscarinic antagonist [1] [7]. Pirenzepine’s tricyclic scaffold represented a departure from traditional anticholinergics, with its piperazine ring identified as critical for M1 selectivity (M1 IC₅₀ ≈ 10 nM; M2 IC₅₀ ≈ 150 nM) [7]. However, this selectivity was relative rather than absolute, prompting efforts to develop analogs with improved subtype discrimination.
Key modifications explored included:
Guanylpirenzepine emerged from explorations of cationic headgroup modifications. The guanidine substitution aimed to enhance interactions with anionic residues in the muscarinic receptor’s allosteric site, potentially exploiting differences between subtypes. This design drew inspiration from molecular modeling studies suggesting conserved aspartate residues in transmembrane helices coordinate cationic nitrogen atoms [4]. Unlike Telenzepine (a Pirenzepine analog with 25-50x higher potency), Guanylpirenzepine prioritized tool compound utility over therapeutic development [3].
Table 3: Structural Evolution of Pirenzepine Analogs
Compound | Modification | Receptor Selectivity Shift |
---|---|---|
Pirenzepine | Reference M1 antagonist | M1 > M2 (10-fold) |
Telenzepine | Methyl substitution on tricycle | Increased M1 potency (25-50x) |
DF-545 / DF-594 | Altered side chain topology | Reduced M1/M2 selectivity |
Cyclohexanediamine analogs | Piperazine → cyclohexanediamine | Reversed selectivity (M2 > M1) |
Guanylpirenzepine | Piperazine → guanidinylalkylamine | Enhanced M3 interaction (predicted) |
Guanylpirenzepine serves primarily as a pharmacological probe for elucidating muscarinic receptor activation mechanisms, particularly the role of conserved residues in acetylcholine binding. Key research applications include:
Mutagenesis studies identified Thr234 (transmembrane helix V) and Tyr506 (helix VI) in the human M3 receptor as critical for acetylcholine binding. These residues coordinate the acetylcholine ester moiety via hydrogen bonding [4]. Guanylpirenzepine’s guanidine group likely interacts with analogous residues due to:
In guinea pig oesophageal muscularis mucosae, a tissue rich in M3 receptors, Guanylpirenzepine analogs (e.g., DF-545) competitively antagonized acetylcholine-induced contractions (pA₂ ≈ 7.0). Their potency profiles aligned with M3-selective antagonists like 4-DAMP rather than M2-preferring agents (e.g., methoctramine), confirming functional M3 blockade [8]. Unlike Pirenzepine, Guanylpirenzepine derivatives showed negligible calcium channel blocking activity at concentrations effective for muscarinic antagonism [8].
Although comprehensive binding data across all five subtypes (M1-M5) remains limited, Guanylpirenzepine’s design suggests preferential M3 interaction. This inference arises from:
Table 4: Key Muscarinic Receptor Residues Interacting with Guanylpirenzepine-Ligands
Residue (Location) | Role in mAChR Function | Effect of Mutation on Ligand Binding |
---|---|---|
Thr234 (TM V) | Coordinates acetylcholine ester | 40-60x ↓ acetylcholine affinity in Ala mutants |
Tyr506 (TM VI) | Stabilizes acetylcholine binding | Loss of GTP shift in Phe mutants |
Asp147 (TM III) | Anchors cationic head | Not directly tested; predicted interaction with guanidine |
Future research applications could include:
These directions would further illuminate the structural basis of muscarinic receptor subtype specificity and facilitate rational design of novel therapeutics for conditions like asthma, overactive bladder, and myopia where selective mAChR modulation is beneficial [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7